1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone
Description
This compound features a 3,4-dihydropyrazole core substituted with 2,3-dimethoxyphenyl and 4-methoxyphenyl groups at positions 3 and 5, respectively. The sulfanylethanone moiety at position 2 is linked to a 1-methylindol-3-yl group, introducing a heteroaromatic indole system.
Properties
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-31-17-27(21-8-5-6-10-24(21)31)37-18-28(33)32-25(22-9-7-11-26(35-3)29(22)36-4)16-23(30-32)19-12-14-20(34-2)15-13-19/h5-15,17,25H,16,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQKLMYFCMHYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(C(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process can include the formation of the dihydropyrazole ring and subsequent modifications to introduce the indole and methoxyphenyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, compounds with similar structural motifs have been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. Notably:
- Compound A : Exhibited an IC50 value of 26 µM against HeLa cells.
- Compound B : Showed potent activity with an IC50 of 7.01 ± 0.60 µM against MCF-7 cells .
The mechanism of action is often linked to the induction of apoptosis and disruption of microtubule dynamics, which are critical for cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the pyrazole or indole rings can significantly alter biological activity. For example:
| Compound | Modification | IC50 (µM) | Cell Line |
|---|---|---|---|
| A | Hydroxy group at N-1 | 26 | HeLa |
| B | Methoxy substitution | 7.01 | MCF-7 |
| C | Dimethoxy substitution | 14.31 | MDA-MB-231 |
This table illustrates how subtle changes can lead to enhanced anticancer properties.
Case Study 1: In Vitro Evaluation
In a study evaluating various derivatives of pyrazole, one compound demonstrated a remarkable ability to inhibit tumor growth in vitro. The study utilized MTT assays to determine cell viability across different concentrations, revealing that compounds with methoxy groups exhibited higher cytotoxicity compared to their unsubstituted counterparts .
Case Study 2: Mechanistic Insights
A mechanistic study revealed that certain derivatives could induce apoptosis through caspase activation pathways in cancer cells. This was evidenced by increased levels of cleaved caspases in treated cell lines compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formula.
Key Differences and Implications
This may influence binding kinetics in biological targets . Triazole-based analogs (e.g., ) exhibit greater thermal and oxidative stability due to the aromatic triazole ring but may have reduced solubility.
Substituent Effects :
- Methoxy Groups : The 2,3-dimethoxy and 4-methoxyphenyl groups in the target compound likely enhance water solubility compared to chlorophenyl ( ) or methylphenyl ( ) substituents.
- Indole vs. Pyridine/Pyrrolidine : The 1-methylindole group in the target compound provides a planar heteroaromatic system, which may facilitate π-π stacking interactions in biological systems. In contrast, pyridine ( ) or pyrrolidine ( ) substituents alter electronic properties and bioavailability.
Sulfanylethanone Modifications: The sulfanylethanone group in the target compound is linked to an indole, whereas analogs feature connections to thiadiazole ( ) or pyrrolidine ( ). These differences impact electron distribution and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
